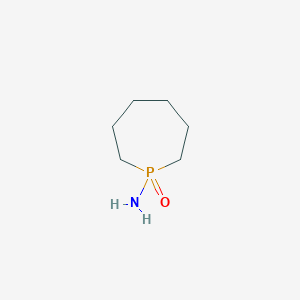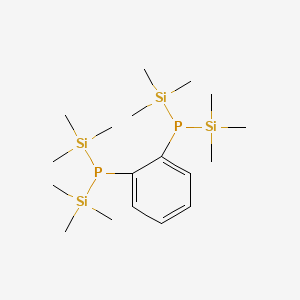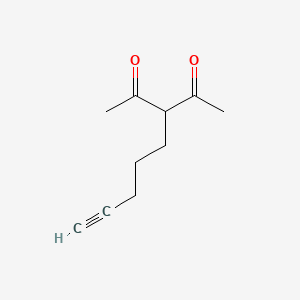
N,3-Dibutylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dibutylpyridin-2-amine is an organic compound that belongs to the class of amines and pyridines It features a pyridine ring substituted with two butyl groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dibutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-aminopyridine with butyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions
N,3-Dibutylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,3-Dibutylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,3-Dibutylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutylamine: Lacks the pyridine ring, making it less versatile in aromatic interactions.
3-Butylpyridine: Contains only one butyl group, resulting in different steric and electronic properties.
2-Aminopyridine: Lacks the butyl groups, affecting its hydrophobicity and reactivity.
Uniqueness
N,3-Dibutylpyridin-2-amine is unique due to the combination of its pyridine ring and two butyl groups, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propiedades
Número CAS |
88260-23-5 |
|---|---|
Fórmula molecular |
C13H22N2 |
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N,3-dibutylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-3-5-8-12-9-7-11-15-13(12)14-10-6-4-2/h7,9,11H,3-6,8,10H2,1-2H3,(H,14,15) |
Clave InChI |
OZSNHJYEQAOSFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=CC=C1)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




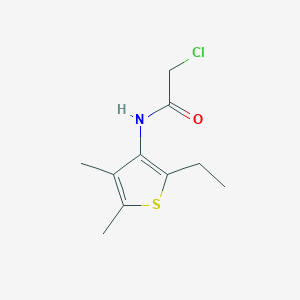
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
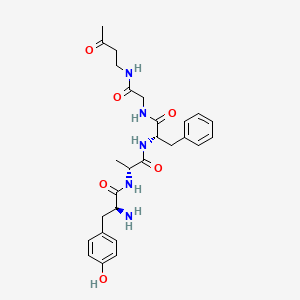
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)

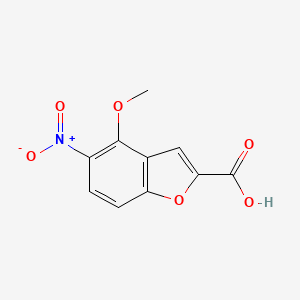
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
